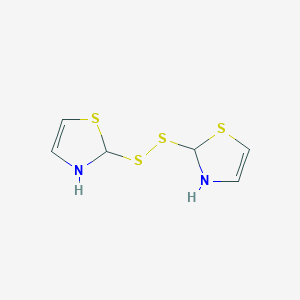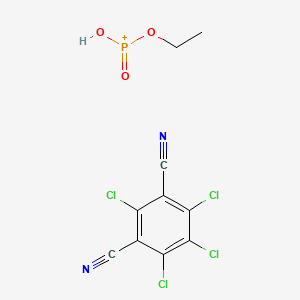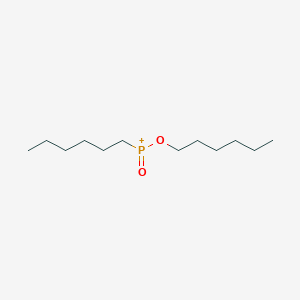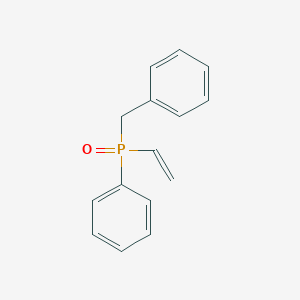![molecular formula C24H15N3O5 B14322105 [3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) CAS No. 104948-34-7](/img/structure/B14322105.png)
[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) is a complex organic compound that features a pyrazole ring substituted with a nitrobenzoyl group and two phenylmethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with a pyrazole derivative, followed by the introduction of phenylmethanone groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The phenylmethanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but has a simpler structure.
Acetylacetone: Another diketone with similar reactivity but different applications.
Diketene: Used in industrial synthesis but lacks the nitro and pyrazole functionalities.
Uniqueness
[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) is unique due to its combination of a nitrobenzoyl group and a pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
104948-34-7 |
|---|---|
Formule moléculaire |
C24H15N3O5 |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(4,5-dibenzoyl-3H-pyrazol-3-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C24H15N3O5/c28-22(15-7-3-1-4-8-15)19-20(23(29)16-9-5-2-6-10-16)25-26-21(19)24(30)17-11-13-18(14-12-17)27(31)32/h1-14,21H |
Clé InChI |
HPGZLVQXMCVYAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(N=NC2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)


![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)


![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)

![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
